molecular formula C12H12BrN3 B13890381 6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine

6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine

Cat. No.: B13890381
M. Wt: 278.15 g/mol
InChI Key: GXMWUQSQYVNQBW-UHFFFAOYSA-N
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Description

6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom and two methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine typically involves the bromination of 4-methylpyridine followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reactions. The process may be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine rings play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-methylpyridin-2-yl)benzamide
  • 6-bromo-2-pyridinecarboxaldehyde
  • 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H12BrN3/c1-8-3-4-14-11(6-8)16-12-7-9(2)5-10(13)15-12/h3-7H,1-2H3,(H,14,15,16)

InChI Key

GXMWUQSQYVNQBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CC(=C2)C)Br

Origin of Product

United States

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